Dichloro(1,2-diaminoethane)palladium
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Overview
Description
Dichloro(1,2-diaminoethane)palladium, also known as Dichloro(ethylenediamine)palladium(II), is a coordination compound with the formula Pd(H2NCH2CH2NH2)Cl2. This compound is a palladium complex where the palladium ion is coordinated to two chloride ions and one ethylenediamine ligand. It is widely used in various chemical reactions and industrial applications due to its catalytic properties .
Mechanism of Action
Target of Action
Dichloro(1,2-diaminoethane)palladium(II), also known as (Ethylenediamine)palladium(II) chloride, is a palladium complex that is commonly used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the breaking and forming of bonds to yield the desired products.
Mode of Action
The compound acts as a catalyst in several types of reactions, including cross-coupling reactions . It interacts with its targets by coordinating to the reactant molecules and lowering the activation energy of the reaction. This results in an increased rate of reaction and improved yield of the product .
Biochemical Pathways
While the exact biochemical pathways affected by this compound(II) can vary depending on the specific reaction, it is generally involved in reactions such as the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Biochemical Analysis
Biochemical Properties
Dichloro(1,2-diaminoethane)palladium(II) is known to act as a catalyst in C-C coupling reactions like Sonogashira coupling . It also plays a role in the formation of host-guest complexes and the synthesis of mixed-metal, mixed-pyrimidine self-assembling metallacalix . It is involved in the binding of metal with glycose phosphates .
Cellular Effects
The cellular effects of this compound(II) are not thoroughly investigated yet . It is known that the compound can significantly affect the accumulation of certain metals in cells .
Molecular Mechanism
The molecular mechanism of this compound(II) is largely based on its catalytic properties. It facilitates various biochemical reactions, including C-C coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(1,2-diaminoethane)palladium can be synthesized through the reaction of palladium(II) chloride with ethylenediamine in an aqueous medium. The reaction typically involves dissolving palladium(II) chloride in water and then adding ethylenediamine dropwise while stirring. The mixture is then heated to facilitate the formation of the complex. The reaction can be represented as follows:
PdCl2+H2NCH2CH2NH2→Pd(H2NCH2CH2NH2)Cl2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Dichloro(1,2-diaminoethane)palladium undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or other donor molecules.
Oxidative Addition: The compound can participate in oxidative addition reactions where the palladium center is oxidized, and new ligands are added to the metal center.
Reductive Elimination: The reverse of oxidative addition, where ligands are eliminated, and the palladium center is reduced.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like triphenylphosphine or other ligands in an inert atmosphere.
Oxidative Addition: Often requires the presence of halogens or organic halides under controlled temperature and pressure.
Reductive Elimination: Usually facilitated by heating or the addition of reducing agents.
Major Products:
Substitution Reactions: Formation of new palladium complexes with different ligands.
Oxidative Addition: Formation of palladium(IV) complexes.
Reductive Elimination: Regeneration of palladium(II) complexes and elimination of ligands.
Scientific Research Applications
Dichloro(1,2-diaminoethane)palladium has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira).
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and materials science.
Comparison with Similar Compounds
Dichloro(ethylenediamine)platinum(II): Similar structure but with platinum instead of palladium.
Dichloro(1,5-cyclooctadiene)palladium(II): Contains a different ligand (1,5-cyclooctadiene) instead of ethylenediamine.
(2,2′-Bipyridine)dichloropalladium(II): Uses bipyridine as the ligand instead of ethylenediamine.
Uniqueness: Dichloro(1,2-diaminoethane)palladium is unique due to its specific ligand (ethylenediamine), which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications compared to its analogs .
Properties
CAS No. |
15020-99-2 |
---|---|
Molecular Formula |
C2H6Cl2N2Pd-2 |
Molecular Weight |
235.41 g/mol |
IUPAC Name |
2-azanidylethylazanide;dichloropalladium |
InChI |
InChI=1S/C2H6N2.2ClH.Pd/c3-1-2-4;;;/h3-4H,1-2H2;2*1H;/q-2;;;+2/p-2 |
InChI Key |
UFMBMVFNCGMDFO-UHFFFAOYSA-L |
SMILES |
C(CN)N.Cl[Pd]Cl |
Canonical SMILES |
C(C[NH-])[NH-].Cl[Pd]Cl |
15020-99-2 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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